N,N-dibutyl-2-hydroxy-5-nitrobenzamide
Description
N,N-Dibutyl-2-hydroxy-5-nitrobenzamide is a benzamide derivative characterized by a hydroxy group at position 2, a nitro group at position 5 on the benzene ring, and N,N-dibutyl substituents on the amide nitrogen. These compounds are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to their chelating properties .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N,N-dibutyl-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-9-16(10-6-4-2)15(19)13-11-12(17(20)21)7-8-14(13)18/h7-8,11,18H,3-6,9-10H2,1-2H3 |
InChI Key |
AMTAYARIFLEGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus trichloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-nitro-5-butanoylbenzoic acid.
Reduction: Formation of N,N-dibutyl-2-hydroxy-5-aminobenzamide.
Substitution: Formation of N,N-dibutyl-2-chloro-5-nitrobenzamide.
Scientific Research Applications
N,N-dibutyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or disrupt cellular signaling pathways, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key benzamide derivatives with structural similarities to N,N-dibutyl-2-hydroxy-5-nitrobenzamide:
Key Differences and Implications
Substituent Effects on Reactivity: N,N-Dibutyl Groups: The bulky dibutyl groups in the target compound likely enhance lipophilicity compared to analogs with smaller substituents (e.g., N-phenyl or N-cyclopropyl). This property may improve membrane permeability in biological systems or solubility in non-polar solvents . Nitro Group Position: The nitro group at position 5 (meta to hydroxy) in the target compound contrasts with analogs like 2-hydroxy-3-nitrobenzamide, where the nitro group is ortho to the hydroxy group. This positional difference affects electronic properties (e.g., resonance stabilization) and reactivity in subsequent synthetic steps .
Chelation and Coordination Chemistry :
- The hydroxy and amide groups in this compound form an N,O-bidentate directing group, enabling metal coordination. This is analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H bond functionalization in metal-catalyzed reactions .
Synthetic Pathways :
Challenges and Limitations
- Stereoelectronic Effects : Bulky N,N-dibutyl groups may sterically hinder reactions at the amide nitrogen, limiting utility in certain syntheses compared to less-substituted analogs .
- Data Gaps : Direct experimental data (e.g., crystallographic structures, solubility profiles) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
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